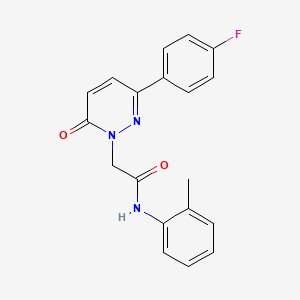

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide

Description

Properties

Molecular Formula |

C19H16FN3O2 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C19H16FN3O2/c1-13-4-2-3-5-16(13)21-18(24)12-23-19(25)11-10-17(22-23)14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,24) |

InChI Key |

LJZGVQSPRYFZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

Attachment of the Methylphenylacetamide Moiety: This final step involves the coupling of the dihydropyridazinone intermediate with a methylphenylacetamide derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets.

Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Chemical Biology: Researchers use this compound to probe the mechanisms of action of related compounds and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and synthetic yields:

Key Observations:

- Substituent Effects on Yield: The dichloro-substituted pyridazinone derivative () achieved a high yield (79%) due to optimized coupling conditions, whereas fluorophenyl-piperazine analogs (e.g., 6g in ) showed lower yields (42–62%), likely due to steric hindrance from bulkier substituents .

- Electronic and Steric Influences: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with methoxy-substituted analogs (electron-donating, ), which may alter reactivity and binding interactions .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorophenyl group and a pyridazine core, suggest a diverse range of interactions with biological targets.

- Molecular Formula : C19H18FN4O2S

- Molecular Weight : 380.4 g/mol

- CAS Number : 922994-01-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It may modulate the activity of cell surface receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound could affect the expression of genes related to disease progression or cellular function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the fluorophenyl group is believed to enhance their potency against various microbial strains.

Anticancer Properties

Studies have shown that derivatives of pyridazinones can exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several cancer types, indicating strong antiproliferative effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of a fluorine atom on the phenyl ring significantly enhances the compound's potency and selectivity. Such modifications are crucial for developing more effective therapeutic agents.

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

These studies typically measure cell viability and proliferation rates, with promising results indicating that the compound can inhibit growth effectively at specific concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| MDA-MB-231 | 1.50 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone cores are functionalized with fluorophenyl groups using DCM-MeOH (0–4%) gradients for purification, yielding 42–62% . Alternative routes employ thionyl chloride and triethylamine (TEA) in THF, achieving higher yields (79%) through optimized stoichiometry and HPLC purification . Key steps include IR monitoring of C=O stretches (1662–1681 cm⁻¹) and NMR verification of substituent environments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (C=O) at 1623–1681 cm⁻¹, with variations reflecting electronic effects from substituents like fluorophenyl .

- 1H/13C NMR : Assigns aromatic protons (δ 7.16–7.69 ppm for o-tolyl) and pyridazinone ring shifts (δ 4.11–4.90 ppm for methylene bridges) .

- HRMS/LCMS : Confirms molecular weight and purity, with ESI/APCI(+) modes detecting [M+H]+ and [M+Na]+ ions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : Glide XP scoring evaluates hydrophobic enclosure and hydrogen-bond networks, correlating binding affinities with experimental data (RMSD ≤2.26 kcal/mol) .

- DFT Studies : HOMO-LUMO gaps and Molecular Electrostatic Potential (MESP) maps identify electrophilic/nucleophilic sites, guiding SAR for target modulation (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence pharmacological activity?

- Methodological Answer : Fluorine’s electronegativity enhances target binding via H-bonding and increased lipophilicity (logP optimization). Comparative SAR studies show para-fluorophenyl derivatives exhibit superior anticancer activity (IC₅₀ <10 µM in MTT assays) compared to chlorophenyl analogs, likely due to reduced steric hindrance .

Q. What experimental strategies resolve contradictions in reported synthesis yields (42% vs. 79%)?

- Methodological Answer : Yield discrepancies arise from solvent polarity (THF vs. DCM), catalyst selection (TEA vs. Na₂CO₃), and purification methods (HPLC vs. TLC). Systematic optimization via Design of Experiments (DoE) can identify critical parameters, such as reaction temperature (60°C optimal for THF-based synthesis) and gradient elution profiles .

Q. What in vitro models are suitable for evaluating anticancer activity?

- Methodological Answer :

- Cytotoxicity Assays : MTT or SRB protocols using human cancer cell lines (e.g., MCF-7, HepG2). Fluorophenyl-pyridazinone hybrids show activity via apoptosis induction (caspase-3 activation) .

- Kinetic Studies : LCMS monitors metabolic stability in liver microsomes, with fluorinated derivatives exhibiting prolonged half-lives (>2 hrs) due to reduced CYP450 metabolism .

Q. How are reaction mechanisms analyzed for functional group transformations (e.g., oxidation of acetamide)?

- Methodological Answer :

- Intermediate Trapping : Quenching reactions at timed intervals and isolating intermediates via TLC or LCMS (e.g., detecting carboxylic acid derivatives after oxidation) .

- Kinetic Isotope Effects (KIE) : Deuterated substrates reveal rate-determining steps, such as nucleophilic attack on the pyridazinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.